![molecular formula C16H14N2O4S B5647563 N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide](/img/structure/B5647563.png)
N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide
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Overview
Description
Synthesis Analysis
Synthetic approaches to similar compounds often involve carbodiimide condensation catalysis, as demonstrated in the preparation of novel derivatives with potential biological activities (Yu et al., 2014). These methods highlight the versatility and efficiency of modern organic synthesis techniques in creating complex molecules.
Molecular Structure Analysis
The molecular structure of closely related compounds can be elucidated through various spectroscopic techniques, including IR, 1H NMR, and single-crystal X-ray diffraction. For instance, the structure of intermediate compounds in synthesis pathways has been confirmed, providing insight into the molecular architecture and the arrangement of atoms within the molecule (Yu et al., 2014).
Chemical Reactions and Properties
Chemical properties of similar compounds include their reactivity in various conditions. For example, the oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to synthesize thiazolidine-2,4-diones showcases the chemical transformations these molecules can undergo (Singh & Devi, 2017).
Physical Properties Analysis
While specific details on the physical properties of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide were not found, similar compounds' physical properties, such as solubility, melting points, and stability, are typically characterized during the synthesis and post-synthesis analysis phases. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are key aspects of research. As seen in the synthesis and evaluation of derivatives for biological activities, understanding these properties can lead to the development of compounds with significant applications (Gull et al., 2016).
properties
IUPAC Name |
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9(19)17-11-3-5-13-14-6-4-12(18-10(2)20)8-16(14)23(21,22)15(13)7-11/h3-8H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUZFCACYIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(S2(=O)=O)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide |
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